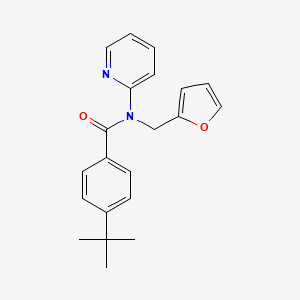
5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the field of antidepressant research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Preparation of 4-fluoro-2-ethoxy-1-nitrobenzene: This is achieved by reacting 5-fluoro-2-nitrophenol with ethyliodide and potassium carbonate in dimethylformamide at 50°C overnight.
Formation of the Indole Core: The nitrobenzene derivative is then subjected to a series of reactions to form the indole core structure.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential antidepressant properties and its ability to modulate serotonin levels in the brain.
Mécanisme D'action
The mechanism of action of 5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a selective serotonin reuptake inhibitor, thereby increasing the levels of serotonin in the synaptic cleft and enhancing mood . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine: Another indole derivative with hallucinogenic properties.
2-ethoxy-4-fluoro-1-nitrobenzene: A precursor in the synthesis of 5-ethoxy-N-(4-fluorophenyl)-1-methyl-1H-indole-2-carboxamide.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct pharmacological properties. Its potential as an antidepressant sets it apart from other indole derivatives that may have different therapeutic applications.
Propriétés
Formule moléculaire |
C18H17FN2O2 |
|---|---|
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
5-ethoxy-N-(4-fluorophenyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-3-23-15-8-9-16-12(10-15)11-17(21(16)2)18(22)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,22) |
Clé InChI |
YMUBNDVBUWYTHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11367226.png)
![2-(2-methoxyphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11367235.png)

![3-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11367242.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11367245.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11367254.png)
![2-Methylpropyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11367260.png)


![2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11367272.png)
![3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11367276.png)
![N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11367291.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11367299.png)
![5-(4-methylphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11367302.png)
